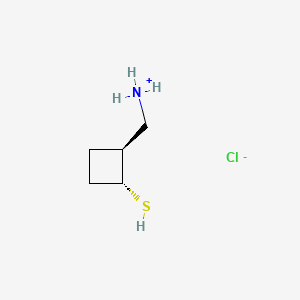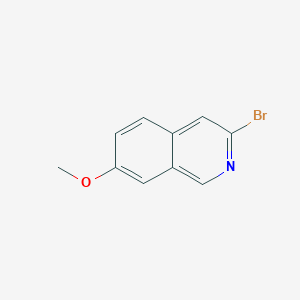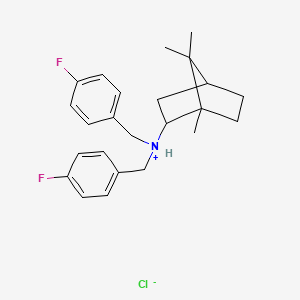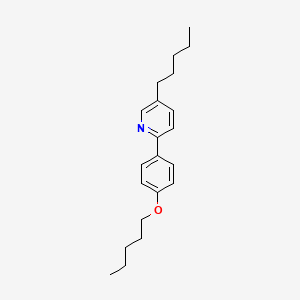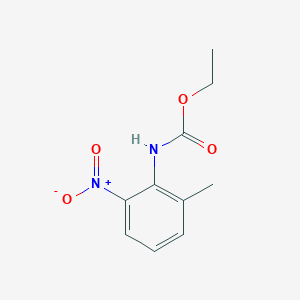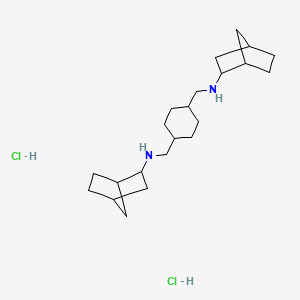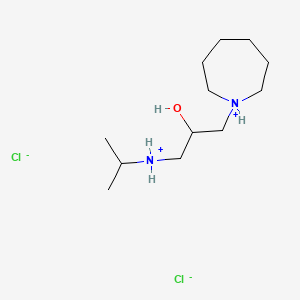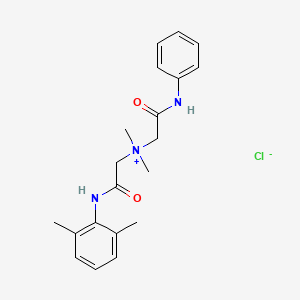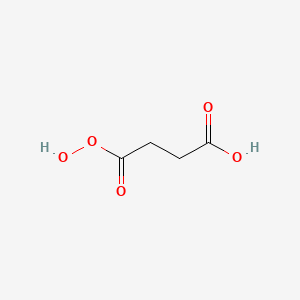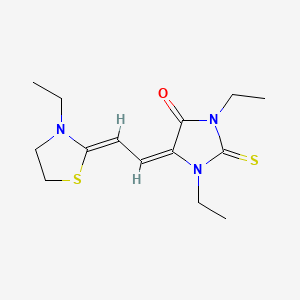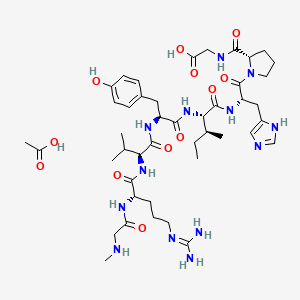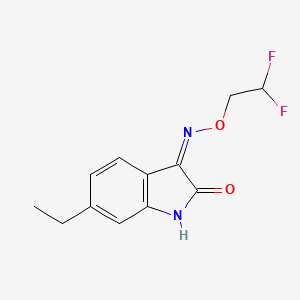
(3Z)-3-(2,2-difluoroethoxyimino)-6-ethyl-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] is a synthetic compound belonging to the indole derivatives family Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the Oxime:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the indole ring.
Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Ethyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Ethyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or viral replication.
Comparison with Similar Compounds
Similar Compounds
1H-indole-2,3-dione (Isatin): A precursor for various biologically active compounds.
6-Chloro-1H-indole-2,3-dione: Known for its antimicrobial properties.
1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime]: A closely related compound with similar structural features.
Uniqueness
6-Ethyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] is unique due to the presence of the ethyl group and the difluoroethyl oxime moiety. These structural features may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C12H12F2N2O2 |
|---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
(3Z)-3-(2,2-difluoroethoxyimino)-6-ethyl-1H-indol-2-one |
InChI |
InChI=1S/C12H12F2N2O2/c1-2-7-3-4-8-9(5-7)15-12(17)11(8)16-18-6-10(13)14/h3-5,10H,2,6H2,1H3,(H,15,16,17) |
InChI Key |
XQOHFXRJMSGQDJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1)/C(=N/OCC(F)F)/C(=O)N2 |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=NOCC(F)F)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


